![molecular formula C12H18O4S B3114586 3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol CAS No. 202665-76-7](/img/structure/B3114586.png)
3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol
Descripción general
Descripción
3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a sulfonyl group attached to a methoxyphenyl ring and a dimethylpropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2-dimethylpropan-1-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, influencing the activity of the target molecules. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
2,2-Dimethylpropan-1-ol: Another precursor used in the synthesis.
Methoxyphenyl derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol is unique due to the combination of its sulfonyl and methoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-12(2,8-13)9-17(14,15)11-6-4-10(16-3)5-7-11/h4-7,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCMTVLFKSKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


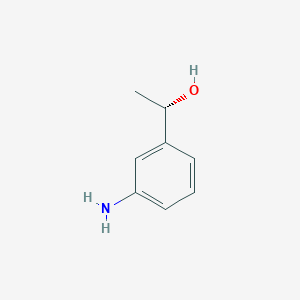
![4-[4-(Sec-butyl)phenoxy]aniline](/img/structure/B3114513.png)

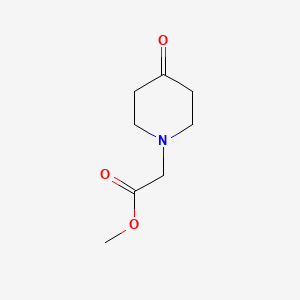
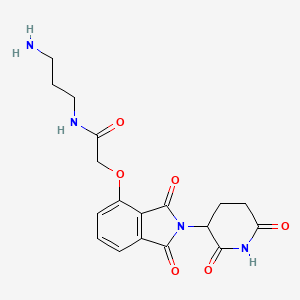
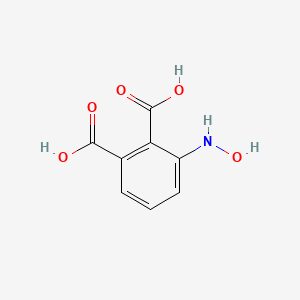
![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)
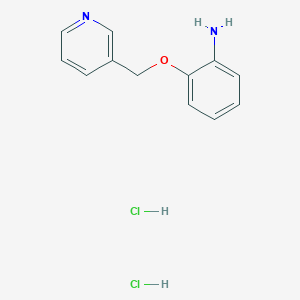

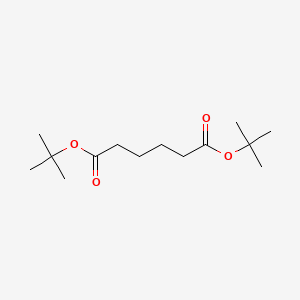
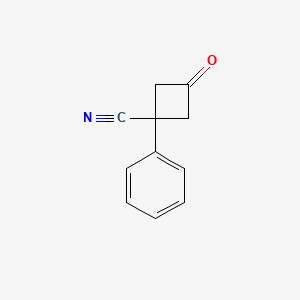
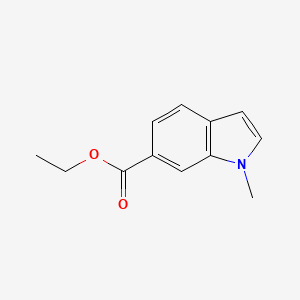
![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)
